N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide
Overview
Description
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide is a synthetic organic compound that features a tetrazole ring, a chlorophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.
Etherification: The tetrazole derivative is then reacted with 4-hydroxybenzyl alcohol to form the methoxyphenyl intermediate.
Acetylation: Finally, the intermediate is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction of the nitro group (if present) can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as a pharmacophore in the design of drugs targeting various receptors and enzymes.
Biological Studies: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide
- N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide
- N-(4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide
Comparison:
- Uniqueness: The presence of the chlorophenyl group in N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide provides unique electronic and steric properties that can influence its binding affinity and selectivity towards molecular targets.
- Activity: The different substituents (chlorine, fluorine, bromine, methyl) can significantly alter the compound’s pharmacokinetic and pharmacodynamic properties, making each derivative unique in its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methoxy]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-11(23)18-13-4-8-15(9-5-13)24-10-16-19-20-21-22(16)14-6-2-12(17)3-7-14/h2-9H,10H2,1H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAFGMJLDRYDPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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